molecular formula C6H15FeO12 B3427580 Ferric citrate CAS No. 6043-74-9

Ferric citrate

カタログ番号: B3427580
CAS番号: 6043-74-9
分子量: 335.02 g/mol
InChIキー: KYHYIZWHRHRBQV-UHFFFAOYSA-K
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ferric citrate, also known as iron(III) citrate, is a coordination complex formed by the binding of ferric ions (Fe³⁺) with citric acid. This compound is typically orange or red-brown in color and is used in various applications, including as a phosphate binder and an iron supplement. It is particularly significant in the treatment of hyperphosphatemia and iron deficiency anemia, especially in patients with chronic kidney disease .

準備方法

Synthetic Routes and Reaction Conditions: Ferric citrate can be synthesized through several methods. One common approach involves reacting ferric chloride with a suitable base to form ferric hydroxide, which is then reacted with citric acid to produce this compound . Another method involves preparing a ferric hydroxide slurry followed by treatment with a citrate ion source .

Industrial Production Methods: In industrial settings, this compound is often produced using a one-pot process. This involves combining ferric ion with a base to form ferric hydroxide, which is then treated with citric acid to yield pharmaceutical-grade this compound . The process is designed to ensure high purity and consistency, making it suitable for medical and pharmaceutical applications.

化学反応の分析

Ferric citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Ferric chloride, citric acid, bases (e.g., sodium hydroxide).

    Conditions: Reactions typically occur in aqueous solutions, often under controlled pH and temperature conditions.

Major Products:

科学的研究の応用

Management of Hyperphosphatemia

Ferric citrate is FDA-approved for managing elevated phosphorus levels in patients with CKD, especially those undergoing dialysis. It has been shown to effectively lower serum phosphorus concentrations while also increasing iron parameters.

Key Findings from Clinical Trials :

  • A meta-analysis involving 1,281 patients demonstrated that this compound significantly reduced serum phosphorus levels compared to control groups (WMD = -0.55, p < 0.001) .
  • In various studies, this compound not only decreased phosphorus but also increased hemoglobin levels and serum ferritin, indicating its effectiveness in treating both hyperphosphatemia and anemia .

Iron Deficiency Anemia

This compound has been evaluated for its efficacy in treating iron deficiency anemia in patients with CKD. Several randomized controlled trials have highlighted its benefits.

Clinical Trial Results :

  • In a study involving non-dialysis-dependent CKD patients, this compound significantly increased hemoglobin levels and transferrin saturation while decreasing serum phosphate concentrations .
  • A pooled analysis from phase 2 and phase 3 trials indicated that this compound led to a notable increase in hemoglobin (≥10 g/L) and improved iron status markers .

Table 1: Summary of Key Clinical Trials on this compound

StudyPopulationDurationPrimary OutcomesResults
Yokoyama et al. (2014)CKD stages 3-512 weeksSerum phosphate, hemoglobinSignificant decrease in phosphate; increase in hemoglobin
Block et al. (2015)CKD stages 3-512 weeksSerum phosphate, TSAT, ferritinSignificant decrease in phosphate; increase in TSAT and ferritin
Fishbane et al. (2017)CKD stages 3-516 weeksSerum phosphate, hemoglobinSignificant decrease in phosphate; increase in hemoglobin
Block et al. (2019)Advanced CKD (eGFR < 20 ml/min)36 weeksSerum phosphate, TSAT, ferritinSignificant decrease in phosphate; increase in TSAT and ferritin

Case Study 1: Efficacy in Dialysis Patients

A randomized trial assessed the effect of this compound on dialysis patients over 52 weeks. The study found that patients receiving this compound had a statistically significant reduction in serum phosphorus compared to those on active controls (adjusted mean treatment difference -2.18 mg/dl, p < 0.001). Additionally, there was an increase in serum ferritin and transferrin saturation .

Case Study 2: Pediatric Application

The FIT4KiD trial aims to evaluate the effects of this compound on pediatric patients with CKD. Preliminary results suggest that it may effectively lower circulating iFGF23 concentrations while improving iron status .

作用機序

Ferric citrate exerts its effects through several mechanisms:

Molecular Targets and Pathways:

特性

Key on ui mechanism of action

... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity.

CAS番号

6043-74-9

分子式

C6H15FeO12

分子量

335.02 g/mol

IUPAC名

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);pentahydrate

InChI

InChI=1S/C6H8O7.Fe.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;5*1H2/q;+3;;;;;/p-3

InChIキー

KYHYIZWHRHRBQV-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3]

正規SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.[Fe+3]

密度

1.8 at 68 °F (USCG, 1999)
Specific gravity: 1.8 at 20 °C/4 °C (solid)

melting_point

White microscopic rhombic, orthorhombic crystals;  mp: decomposition at 350 °C in molecular hydrogen;  soluble in ammonium hydroxide. /Monohydrate/

物理的記述

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive.

関連するCAS

7050-19-3 (unspecified ammonium-iron salt)
3522-50-7 (Parent)
2338-05-8 (unspecified iron salt)
28633-45-6 (unspecified iron(+3) salt)
57979-58-5 (dihydrate)
17217-76-4 (trihydrate)

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferric citrate
Reactant of Route 2
Ferric citrate
Reactant of Route 3
Ferric citrate
Reactant of Route 4
Ferric citrate
Reactant of Route 5
Ferric citrate
Reactant of Route 6
Ferric citrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。